3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Overview
Description
3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C12H16BFO3 and its molecular weight is 238.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Molecular Structure and Conformational Analysis
- Research has shown that compounds containing 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be synthesized through a substitution reaction. These compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been confirmed using various spectroscopic methods and X-ray diffraction. These methods, including Density Functional Theory (DFT), provide insights into the molecular structures and conformational properties of such compounds (Huang et al., 2021).
2. Application in Fluorescence Probes
- Boronate ester fluorescence probes incorporating elements like this compound have been synthesized for the detection of hydrogen peroxide (H2O2). These probes exhibit an “Off–On” fluorescence response towards H2O2, crucial for detecting hydrogen peroxide vapor, which is a significant marker in various applications, including explosive detection (Lampard et al., 2018).
3. Development of Luminescent Materials
- The chemical structure of this compound plays a critical role in the development of luminescent materials. Compounds containing this structure have been used to create enhanced brightness emission-tuned nanoparticles, offering potential applications in various optical and electronic devices. These materials exhibit bright fluorescence emission with high quantum yields (Fischer et al., 2013).
4. Use in Organic Liquid Electrolyte-Based Batteries
- Compounds containing this compound have been investigated as electrolyte additives in fluoride shuttle batteries (FSBs). Their structural properties, particularly the Lewis acidity of borate, influence the battery's performance, including fluoride ion conductivity and solubility (Kucuk & Abe, 2020).
Mechanism of Action
Target of Action
Boronic acid esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the boron atom in the compound forms a bond with a transition metal, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound this compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of biaryl compounds, which are common structural motifs in many pharmaceuticals and natural products .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules . This can have significant implications in fields such as medicinal chemistry, where the compound can be used to synthesize drug molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound this compound. Factors such as temperature, pH, and the presence of other reactants can affect the rate and efficiency of the Suzuki–Miyaura reaction . Additionally, the stability of the compound can be influenced by factors such as light, heat, and moisture.
Properties
IUPAC Name |
3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYQJYIEVNXWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716700 | |
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029439-02-8 | |
Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50716700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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